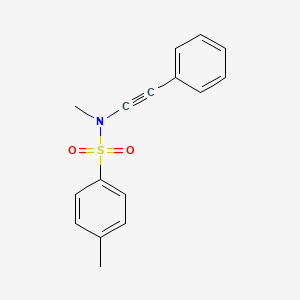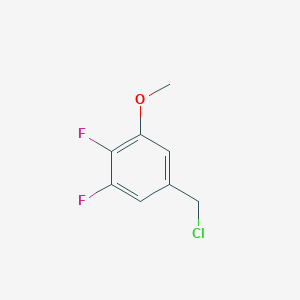
(2R)-2-Hydroxycyclopentane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Hydroxycyclopentane-1-carbonitrile is an organic compound characterized by a hydroxyl group attached to the second carbon of a cyclopentane ring, with a nitrile group (-CN) attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Cyclopentane Derivative Preparation: Starting with a cyclopentane derivative, such as cyclopentanone, the compound undergoes a series of reactions to introduce the hydroxyl and nitrile groups.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
(2R)-2-Hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of a carbonyl compound (e.g., cyclopentanone derivative)
Reduction: Formation of an amine (e.g., 2-aminocyclopentane-1-carbonitrile)
Substitution: Formation of various substituted cyclopentane derivatives
科学的研究の応用
(2R)-2-Hydroxycyclopentane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R)-2-Hydroxycyclopentane-1-carbonitrile involves its interaction with molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
(2S)-2-Hydroxycyclopentane-1-carbonitrile: The enantiomer of (2R)-2-Hydroxycyclopentane-1-carbonitrile, with similar chemical properties but different biological activity.
Cyclopentane-1-carbonitrile: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxycyclopentanone: Contains a carbonyl group instead of a nitrile group, leading to distinct chemical behavior.
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
(2R)-2-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5?,6-/m1/s1 |
InChIキー |
LXEPXMXJJFJNOU-PRJDIBJQSA-N |
異性体SMILES |
C1C[C@H](C(C1)C#N)O |
正規SMILES |
C1CC(C(C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)


![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)



![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)

